2-Chloro-4-cyclohexylphenol 2-Chloro-4-cyclohexylphenol
Brand Name: Vulcanchem
CAS No.: 3964-61-2
VCID: VC18975335
InChI: InChI=1S/C12H15ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2
SMILES:
Molecular Formula: C12H15ClO
Molecular Weight: 210.70 g/mol

2-Chloro-4-cyclohexylphenol

CAS No.: 3964-61-2

Cat. No.: VC18975335

Molecular Formula: C12H15ClO

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-cyclohexylphenol - 3964-61-2

Specification

CAS No. 3964-61-2
Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
IUPAC Name 2-chloro-4-cyclohexylphenol
Standard InChI InChI=1S/C12H15ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2
Standard InChI Key VVMQAIJCWNJCMK-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC(=C(C=C2)O)Cl

Introduction

Chemical Identity and Physicochemical Properties

2-Chloro-4-cyclohexylphenol belongs to the family of substituted phenols, where the phenolic hydroxyl group is modified by halogen and cycloalkyl substituents. Its systematic name, 2-chloro-4-cyclohexylphenol, reflects the positions of the substituents on the aromatic ring. The compound’s physicochemical properties are critical for understanding its behavior in industrial processes and environmental interactions.

Table 1: Key Physicochemical Properties of 2-Chloro-4-cyclohexylphenol

PropertyValue
Molecular FormulaC12H15ClO\text{C}_{12}\text{H}_{15}\text{ClO}
Molecular Weight210.70 g/mol
Density1.163 g/cm³
Boiling Point310.4°C at 760 mmHg
Flash Point141.5°C
LogP (Octanol-Water)4.09
Refractive Index1.564

The compound’s high boiling point and moderate lipophilicity (LogP = 4.09) suggest suitability for high-temperature applications and compatibility with hydrophobic matrices . Its density of 1.163 g/cm³ places it among moderately dense organic liquids, influencing handling and storage protocols.

Synthesis and Manufacturing Approaches

The synthesis of 2-chloro-4-cyclohexylphenol involves strategic functionalization of the phenol backbone. While direct synthesis routes are sparingly documented, analogous methods for related compounds provide insight into plausible pathways.

Chlorination Strategies

Electrophilic chlorination of 4-cyclohexylphenol using chlorine gas or chlorinating agents (e.g., SOCl2\text{SOCl}_2) under controlled conditions can yield the desired ortho-chloro derivative. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with the hydroxyl group directing incoming electrophiles to the ortho and para positions .

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through continuous-flow reactors and advanced purification techniques such as fractional distillation or recrystallization. Scalable methods prioritize cost-efficiency and minimal by-product formation, though specific proprietary protocols remain undisclosed in public literature .

Industrial Applications and Market Dynamics

2-Chloro-4-cyclohexylphenol’s applications span multiple sectors, driven by its chemical stability and functional groups. Market consumption data reveals regional and sectoral trends, with forecasts projecting steady demand growth through 2046 .

Chemical Intermediate in Polymer Production

The compound serves as a precursor in synthesizing epoxy resins and polycarbonates, where its phenolic hydroxyl group facilitates cross-linking reactions. Its chlorine atom enhances flame retardancy, making it valuable in materials requiring fire resistance .

Specialty Solvents and Additives

Due to its lipophilicity, 2-chloro-4-cyclohexylphenol is employed in formulating specialty solvents for coatings and adhesives. It also acts as a stabilizer in plastics, mitigating oxidative degradation during processing .

Table 2: Global Consumption Trends by Sector (2020–2046 Forecast)

Sector2020–2027 CAGR2027–2046 CAGR
Polymers & Resins3.8%2.9%
Specialty Chemicals4.2%3.5%
Pharmaceuticals2.1%1.8%

Asia-Pacific dominates consumption, accounting for 45% of global demand in 2025, driven by expanding manufacturing sectors in China and India .

Biological and Environmental Considerations

While comprehensive toxicological data on 2-chloro-4-cyclohexylphenol remains limited, structural analogs suggest potential bioactivity. Chlorophenols are known for antimicrobial properties, though their environmental persistence raises concerns.

Ecotoxicology

The compound’s LogP value indicates a propensity for bioaccumulation in aquatic organisms. Hydrophobic interactions with cellular membranes may disrupt metabolic processes, necessitating stringent effluent treatment in industrial settings .

Biodegradation Pathways

ParameterValue
Permissible Exposure1 mg/m³ (TWA)
Skin DesignationYes

Personal protective equipment (PPE), including nitrile gloves and respirators, is recommended during handling .

Future Directions and Research Opportunities

Advancements in green chemistry present opportunities to optimize synthesis routes, reducing reliance on hazardous reagents. Additionally, exploring its role in pharmaceutical intermediates or agrochemicals could unlock novel applications. Collaborative efforts between academia and industry are critical to addressing knowledge gaps in toxicology and environmental impact.

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